Pentaerythritol Dibromide beta-D-Glucuronide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

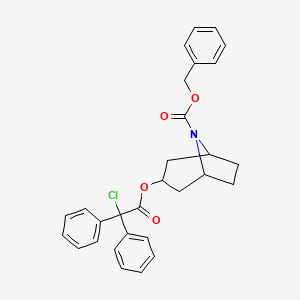

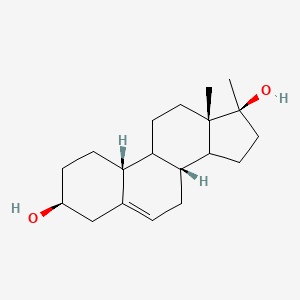

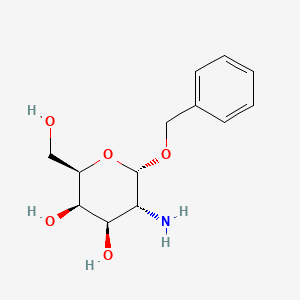

Pentaerythritol Dibromide beta-D-Glucuronide (PDG) is a synthetic compound that has been used in the scientific research field for a variety of applications. PDG is a compound formed from the combination of two molecules, pentaerythritol and dibromide. It is a colorless crystalline solid that is soluble in water and has a melting point of approximately 200°C. PDG has been used in a number of studies due to its ability to act as a prodrug and its ability to act as a substrate for glucuronidation.

科学的研究の応用

Isolation and Biotransformation :

- Pentaerythritol nitrates and their glucuronides have been isolated from hydrolysates and studied for their biotransformation in rats. These studies help in understanding the metabolic pathways and potential therapeutic applications of these compounds (Leinweber et al., 1974).

Biliary Excretion :

- Research on the biliary excretion of Pentaerythritol trinitrate in rats highlights the enterohepatic circulation's role in the drug's prolonged action. This is critical for understanding how these compounds are processed in the body (Crew et al., 1971).

Plasma Presence and Metabolism :

- Studies have identified the presence of intact Pentaerythritol tetranitrate and its metabolites in rat plasma, providing insights into the plasma half-life and the implications for clinical use (Crew et al., 1975).

Synthesis and Structure Characterization :

- The synthesis and structure characterization of related compounds, such as 1,3-dibromo-2,2-Bis(bromomethyl) propane, derived from pentaerythritol, have been explored. These studies contribute to the development of efficient production methods and understanding of their structural properties (Chen Bai-guang, 2013).

Therapeutic Applications :

- Research has also looked into the therapeutic applications of Pentaerythritol tetranitrate, such as its potential to reduce blood pressure and its effects on placental perfusion (Wu et al., 2015).

Metabolic Pathways :

- Studies on the metabolism of pentaerythritol trinitrate in humans and animals provide crucial information about its absorption, excretion, and transformation into metabolites, informing both therapeutic use and toxicity risk assessment (Di Carlo et al., 1977).

Denitration and Glucuronidation :

- Research into the denitration of unconjugated and conjugated pentaerythritol nitrates by rat liver cytosol has provided insights into the enzymatic processes involved in their metabolism (Melgar et al., 1974).

Vascular Reactivity and Superoxide Production :

- The effects of nonintermittent treatment with Pentaerythritol tetranitrate on vascular reactivity and superoxide production in rabbits have been studied, shedding light on its potential vasoprotective activities in conditions like atherosclerosis (Kojda et al., 1998).

Improved Synthesis Methods :

- Improved synthesis methods for related compounds, such as Pentaerythrityl Tetramine, have been developed, highlighting advancements in the production efficiency and purity of these compounds (Shao Yun, 2002).

Lipid A Mimetics :

- Novel lipid A mimetics derived from pentaerythritol have been synthesized, demonstrating their biological activity and potential applications in immunostimulatory adjuvants (Jiang et al., 2002).

特性

IUPAC Name |

(3R,4R,5R,6S)-6-[2,2-bis(bromomethyl)-3-hydroxypropoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18Br2O8/c12-1-11(2-13,3-14)4-20-10-7(17)5(15)6(16)8(21-10)9(18)19/h5-8,10,14-17H,1-4H2,(H,18,19)/t5-,6-,7-,8?,10+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQFPAHSMEUXVKF-GBKANQOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(COC1C(C(C(C(O1)C(=O)O)O)O)O)(CBr)CBr)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C(CO[C@@H]1[C@@H]([C@@H]([C@H](C(O1)C(=O)O)O)O)O)(CBr)CBr)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Br2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

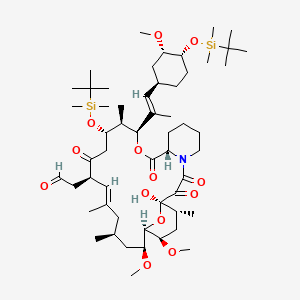

![(1R,9S,12S,13S,14S,17S,21R,23R,24R,25S,27R)-14-[Tert-butyl(dimethyl)silyl]oxy-12-[1-[(1R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B1141202.png)

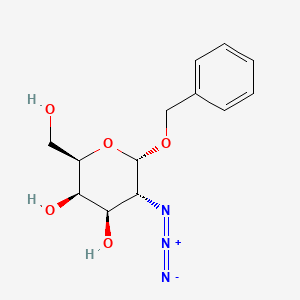

![N-Fmoc-O-[2-acetamido-2-deoxy-alpha-D-galactopyranosyl]-L-threonine Allyl Ester](/img/structure/B1141206.png)